molecular formula C17H19NO2 B14392750 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one CAS No. 88429-19-0

1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one

Cat. No.: B14392750
CAS No.: 88429-19-0
M. Wt: 269.34 g/mol
InChI Key: UIFXFSLFVLIIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one is an organic compound with a complex structure that includes an ethoxy group, a methylanilino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2-methylaniline with a suitable acylating agent to introduce the ethanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88429-19-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

1-[3-(4-ethoxy-2-methylanilino)phenyl]ethanone

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-9-17(12(2)10-16)18-15-7-5-6-14(11-15)13(3)19/h5-11,18H,4H2,1-3H3

InChI Key

UIFXFSLFVLIIOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC2=CC=CC(=C2)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.